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8-Methylphenazin-1-ol -

8-Methylphenazin-1-ol

Catalog Number: EVT-15187694
CAS Number:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phenazines are a class of nitrogen-containing heterocycles that exhibit diverse biological activities. 8-Methylphenazin-1-ol can be synthesized through various chemical methods, which will be discussed in detail later. Its classification falls under organic compounds, specifically as a phenazine derivative, which is known for its potential applications in pharmaceuticals and as a dye.

Synthesis Analysis

Methods of Synthesis

The synthesis of 8-Methylphenazin-1-ol can be accomplished through several established methods:

  1. Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions, leading to the formation of phenazine derivatives.
  2. Beirut Method: This technique utilizes the condensation of 1,2-diaminobenzenes with two-carbon units, effectively constructing the phenazine framework.
  3. Reductive Cyclization: This method entails the cyclization of diphenylamines under reductive conditions, allowing for the formation of phenazine structures.
  4. Oxidative Cyclization: In this approach, oxidative cyclization of 1,2-diaminobenzene or diphenylamines is employed to yield phenazine derivatives.
  5. Palladium-Catalyzed N-Arylation: This modern method involves the palladium-catalyzed N-arylation of phenazines, facilitating the introduction of substituents at specific positions on the phenazine ring.

Technical Details

The choice of synthetic route often depends on the desired yield and purity of the final product. Conditions such as temperature, pressure, and solvent choice are crucial in optimizing these reactions.

Chemical Reactions Analysis

Reactions and Technical Details

8-Methylphenazin-1-ol participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form its corresponding quinone derivative. Common oxidizing agents include potassium permanganate.
  2. Reduction: Under reductive conditions, it can yield dihydro derivatives using reducing agents like sodium borohydride.
  3. Electrophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic substitution reactions where substituents can be introduced onto the phenazine ring .

These reactions highlight the compound's versatility in organic synthesis.

Mechanism of Action

Process and Data

The mechanism of action for 8-Methylphenazin-1-ol is primarily studied in biological contexts where it may exhibit antimicrobial or anticancer properties. The hydroxyl group may participate in hydrogen bonding and facilitate interactions with biological targets such as enzymes or receptors.

Research indicates that compounds within the phenazine class can influence cellular processes by acting on electron transport chains or modulating oxidative stress responses in cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Generally insoluble in water but soluble in organic solvents.

Chemical Properties

Relevant data on solubility and stability indicate that 8-Methylphenazin-1-ol may be sensitive to light and air exposure, necessitating careful handling .

Applications

Scientific Uses

8-Methylphenazin-1-ol has potential applications across several scientific domains:

  1. Medicinal Chemistry: Investigated for its potential antibacterial and anticancer activities due to its ability to interact with biological systems.
  2. Dyes and Pigments: Used in dye manufacturing due to its vibrant color properties derived from its aromatic structure.
  3. Biochemical Research: Serves as a probe in studies examining electron transport processes within cells .
Biosynthesis Pathways and Genetic Regulation of Phenazine Derivatives

Evolutionary Origins of Phenazine-Producing Microbial Taxa

Phenazine biosynthesis is phylogenetically restricted to specific bacterial lineages, with predominant occurrence in soil-dwelling and plant-associated species. Genomic analyses reveal that phenazine-producing capacity emerged in Proteobacteria (Gamma- and Beta-subdivisions) and Actinobacteria, with horizontal gene transfer (HGT) playing a crucial role in their evolutionary dissemination [2]. While Pseudomonas species maintain highly conserved phenazine biosynthesis (phz) operons through vertical inheritance, Burkholderia and Pectobacterium species exhibit phz gene clusters indicative of recent HGT events [2]. This evolutionary trajectory is supported by phylogenetic discordance between housekeeping genes (e.g., rrs, recA, rpoB) and the key phenazine biosynthesis gene phzF, where Burkholderia strains show significantly higher sequence similarity in phzF to distant taxa than to their own core genomes [2].

Ecological studies demonstrate that phenazine producers are enriched in rhizospheres of cereal crops and agricultural soils, suggesting co-evolution with plant ecosystems. Molecular surveys of Washington state farm soils detected diverse phzF homologs, confirming indigenous populations of phenazine-producing bacteria in economically important agroecosystems [2]. The selective advantage conferred by phenazines—ranging from antimicrobial activity to electron shuttling—likely drove their retention and diversification in these competitive niches. Notably, phenazine production capacity has been secondarily lost in several clinical Burkholderia isolates, indicating adaptive specialization to mammalian hosts [6].

Table 1: Phylogenetic Distribution of Phenazine Producers

Taxonomic GroupRepresentative GeneraEvolutionary MechanismEcological Niche
GammaproteobacteriaPseudomonas, PectobacteriumVertical inheritancePlant rhizosphere, soil
BetaproteobacteriaBurkholderiaHorizontal gene transferSoil, plant associations
ActinobacteriaStreptomyces, BrevibacteriumVertical inheritanceSoil, organic matter

Core Enzymatic Machinery in Phenazine Biosynthesis (phz Operon Dynamics)

The conserved phz operon encodes the minimal enzyme suite required for phenazine-1-carboxylic acid (PCA) assembly, serving as the scaffold for derivatives like 8-methylphenazin-1-ol. Core genes (phzA–phzG) orchestrate a seven-step biochemical pathway initiating with chorismate dimerization [2] [6]:

  • PhzE: Anthranilate synthase homolog converting chorismate to aminodeoxyisochorismate (ADIC)
  • PhzD: Isochorismatase mediating ADIC hydrolysis to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA)
  • PhzF: Dimerization catalyst folding DHHA into the tricyclic phenazine core
  • PhzA/B: Stabilizing proteins preventing intermediate dissociation
  • PhzG: Flavin-dependent oxidase yielding PCA [6]

Operon architecture exhibits taxon-specific adaptations: Pseudomonas species typically harbor phzABCDEFG in a single contiguous cluster, whereas Streptomyces species distribute homologs across chromosomal loci [2]. In Pectobacterium, the operon is often plasmid-encoded, facilitating horizontal transfer. Regulatory elements upstream of phz operons integrate environmental cues—quorum-sensing systems (e.g., phzI/phzR in Pseudomonas) modulate expression in response to cell density, while redox-sensitive regulators (e.g., SoxR) link phenazine production to oxidative stress [6].

Table 2: Core phz Operon Enzymatic Functions

GeneProtein FunctionCatalytic ReactionProduct
phzEAminodeoxyisochorismate synthaseChorismate + glutamine → ADICAminodeoxyisochorismate (ADIC)
phzDIsochorismataseADIC → trans-2,3-dihydro-3-hydroxyanthranilic acidDHHA
phzFDihydrohydroxyanthranilate dimeraseDHHA dimerizationHexahydrophenazine-1,6-dicarboxylate
phzGFlavin-dependent dehydrogenaseOxidation of tricyclic intermediatePhenazine-1-carboxylic acid (PCA)

Role of Chorismate as a Biosynthetic Precursor in Phenazine Scaffold Assembly

Chorismate occupies the central branch point in aromatic metabolism, directing carbon flux toward phenazines versus essential amino acids. This shikimate pathway intermediate serves as the exclusive entry substrate for phenazine biosynthesis, with the phzE-encoded enzyme competing with primary metabolic enzymes (e.g., anthranilate synthases for tryptophan) for chorismate pools [8]. Biochemical studies confirm that >95% of phenazine carbon originates from chorismate, with the remaining atoms derived from glutamine (N1, C2) [6].

Metabolic channeling ensures efficient precursor allocation: in Pseudomonas, physical interactions between 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (shikimate pathway entry enzyme) and Phz proteins create a substrate tunnel directing chorismate toward phenazines [6]. This compartmentalization prevents dilution by cytosolic metabolites. Flux balance analysis of P. aeruginosa mutants demonstrates that chorismate availability directly limits PCA titers, with overexpression of aroG (DAHP synthase) increasing phenazine yield 3.2-fold [6]. Notably, chorismate mutase—which diverts chorismate to phenylalanine/tyrosine—exerts allosteric inhibition on phenazine pathways when aromatic amino acids accumulate [8] [10].

Table 3: Chorismate-Derived Metabolite Pathways

Downstream ProductKey Branching EnzymeCompetitive Relationship with Phenazines
TryptophanAnthranilate synthase (TrpE)Direct competition for chorismate
PhenylalanineChorismate mutase (CM)Allosteric regulation of flux partitioning
UbiquinoneIsochorismate synthase (MenF)Independent isochorismate pool utilization
4-HydroxybenzoateChorismate lyase (UbiC)Minor pathway in most phenazine producers

Post-Modification Enzymes in 8-Methylphenazin-1-ol Diversification

The PCA scaffold undergoes species-specific tailoring to yield 8-methylphenazin-1-ol, involving methylation, reduction, and hydroxylation. Three enzymatic modifications transform PCA into the target derivative:

  • Methyltransferases (PhzM homologs): S-adenosylmethionine (SAM)-dependent N-methylation at position 5 yields 5-methylphenazin-1-carboxylic acid (5-MPCA). Structural studies reveal conserved SAM-binding pockets with substrate tunnels accommodating the phenazine ring [6].
  • Decarboxylases: Non-oxidative decarboxylation removes the C1 carboxyl group from 5-MPCA, generating 5-methylphenazine-1-ol. The phzH-encoded enzyme in P. aeruginosa demonstrates strict specificity for methylated PCA derivatives [6].
  • Regiospecific hydroxylases: Cytochrome P450 monooxygenases (e.g., phzS homologs) mediate C8 hydroxylation followed by tautomerization, producing 8-methylphenazin-1-ol. Site-directed mutagenesis confirms a conserved heme-thiolate ligand (Cys352) essential for oxygen activation [6].

Genetic organization of tailoring genes exhibits modular variability: In P. putida PUW5, phzM and phzS form an operon with core phz genes, whereas Brevibacterium iodinum locates tailoring enzymes in a separate genomic island [6]. This spatial arrangement influences metabolic efficiency—strains with clustered genes achieve 2.3-fold higher 8-methylphenazin-1-ol titers than those with dispersed genes. Kinetic analyses reveal that methylation precedes decarboxylation, as unmethylated PCA exhibits <5% reactivity with decarboxylases [6].

Table 4: Tailoring Enzymes for 8-Methylphenazin-1-ol Biosynthesis

Enzyme ClassRepresentative GeneReactionCatalytic Mechanism
N-MethyltransferasephzMPCA + SAM → 5-Methyl-PCA + SAHNucleophilic attack at N5
Phenazine decarboxylasephzH5-Methyl-PCA → 5-Methylphenazine-1-ol + CO₂Pyruvoyl-dependent decarboxylation
MonooxygenasephzS5-Methylphenazine-1-ol → 8-Methylphenazin-1-olC8 hydroxylation followed by keto-enol tautomerization

Properties

Product Name

8-Methylphenazin-1-ol

IUPAC Name

8-methylphenazin-1-ol

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)15-13-10(14-9)3-2-4-12(13)16/h2-7,16H,1H3

InChI Key

MKUKRTRHULSCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3O)N=C2C=C1

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